molecular formula C14H21NO B1484926 1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol CAS No. 2148472-46-0

1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1484926
CAS RN: 2148472-46-0
M. Wt: 219.32 g/mol
InChI Key: KERIGDABBGXYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol is a chemical compound with the molecular formula C14H21NO. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis of Cyclobutane Derivatives

Synthetic Methodologies : A study by Ghisu et al. (2016) introduced a practical protocol for constructing quaternary α-benzyl- and α-allyl-α-methylamino cyclobutanones, which are important scaffolds for synthesizing highly substituted tryptamines and cyclobuta-fused indolines. This methodology underscores the utility of cyclobutane derivatives in synthesizing complex organic molecules (Ghisu et al., 2016).

Chiral Cyclobutane γ-Amino Acids : André et al. (2011) reported on the enantiomerically pure synthesis of 2-(aminomethyl)cyclobutane-1-carboxylic acid. The process involved a photochemical [2+2] cycloaddition, highlighting the cyclobutane core's relevance in producing chiral building blocks for medicinal chemistry (André et al., 2011).

Application in Coordination Polymers and Luminescent Materials

Coordination Polymers and Luminescent Properties : Dai et al. (2012) explored the synthesis and luminescent properties of zinc(II) coordination polymers using tetrakis(4-pyridyl)cyclobutane. Their work demonstrates the potential of cyclobutane derivatives in the development of materials with unique optical properties (Dai et al., 2012).

Advanced Organic Synthesis

Multigram Synthesis of Building Blocks : Ryabukhin et al. (2018) discussed the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, showcasing the adaptability of cyclobutane derivatives in synthesizing a wide range of functionalized compounds. This study is indicative of the importance of cyclobutane frameworks in synthetic organic chemistry (Ryabukhin et al., 2018).

properties

IUPAC Name

1-[[benzyl(ethyl)amino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-15(12-14(16)9-6-10-14)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERIGDABBGXYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 4
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 6
Reactant of Route 6
1-{[Benzyl(ethyl)amino]methyl}cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.